3-(4-fluorophenyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-fluorophenyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It incorporates a (thio)urea moiety and is part of a novel class of LSD1 inhibitors .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , involves a three-step synthetic pathway. This process focuses on the synthesis of fully decorated 8-azapurines, with special attention on 6-alkyl-8-azapurines .Molecular Structure Analysis
The molecular structure of this compound is derived from [1,2,3]triazolo[4,5-d]pyrimidine and incorporates a (thio)urea moiety . The linear formula of a related compound, 4-Fluorothiophenol, is FC6H4SH .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives are complex and involve multiple reactive centers .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can provide some insight. For example, 4-Fluorothiophenol, which has a similar structure, is a liquid with a refractive index of 1.550 and a density of 1.203 g/mL at 25 °C .Mechanism of Action
Target of Action
The primary target of the compound 3-(4-fluorophenyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation .
Mode of Action
The compound acts as a reversible inhibitor of LSD1 . It interacts with LSD1, suppressing its expression and thereby inhibiting its function . This leads to an increase in cellular ROS content and induction of apoptosis .
Biochemical Pathways
The inhibition of LSD1 affects the lysine methylation pathways . This results in changes in gene expression, which can lead to the inhibition of cancer cell proliferation and migration .
Result of Action
The compound’s action results in significant anti-proliferative effects against certain cancer cells . Specifically, it has been found to inhibit the growth of gastric cancer cells and PC3 cells . It also suppresses the migration ability of these cells .
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5S/c22-16-8-10-17(11-9-16)27-20-19(25-26-27)21(24-13-23-20)28-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCKPFUMMOCOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.